Unveiling 3-Methyl-4-octanol: A Technical Guide to its Discovery and Natural Occurrence as a Key Insect Pheromone
Unveiling 3-Methyl-4-octanol: A Technical Guide to its Discovery and Natural Occurrence as a Key Insect Pheromone
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and natural occurrence of 3-Methyl-4-octanol, a significant semiochemical in the world of insect communication. Primarily targeting researchers, scientists, and professionals in drug development, this document details the initial identification of this compound, its role as an aggregation pheromone, and the experimental methodologies that were pivotal in its discovery.
Executive Summary
3-Methyl-4-octanol, a branched-chain secondary alcohol, was first identified as a male-produced aggregation pheromone in the African palm weevil, Rhynchophorus phoenicis. This discovery was a collaborative effort by a team of researchers including G. Gries, R. Gries, A. L. Perez, and A. C. Oehlschlager, with their findings published in 1993. The naturally active stereoisomer was later determined to be (3S,4S)-3-methyl-4-octanol, for which the trivial name "phoenicol" has been proposed. This compound plays a crucial role in the chemical ecology of several palm weevil species, guiding them to food sources and mating sites. Its identification has been instrumental in developing pheromone-based trapping systems for pest management.
Discovery and Key Contributors
The initial identification of 3-Methyl-4-octanol as an aggregation pheromone was a significant advancement in the field of chemical ecology. The groundbreaking research was published in the journal Naturwissenschaften in 1993 by a consortium of researchers.
Table 1: Key Data on the Discovery of 3-Methyl-4-octanol
| Parameter | Details | Citation |
| Compound Name | 3-Methyl-4-octanol | [1] |
| Trivial Name | Phoenicol ((3S,4S)-isomer) | [2] |
| Discovering Group | G. Gries, R. Gries, A. L. Perez, A. C. Oehlschlager, et al. | [1] |
| Year of Discovery | 1993 | [1] |
| Source Organism | Rhynchophorus phoenicis (African palm weevil) | [1] |
| Pheromone Type | Male-produced aggregation pheromone | [1] |
Subsequent research by Mori et al. in 1993 focused on the stereochemistry of the natural product. Through the synthesis of the stereoisomers, they conclusively identified the active enantiomer as (3S,4S)-3-methyl-4-octanol.[3]
Natural Occurrence
3-Methyl-4-octanol is a naturally occurring volatile organic compound, primarily known for its role as an insect pheromone. Its presence has been confirmed in several species of palm weevils, where it functions to attract both males and females to a common location.
Table 2: Documented Natural Occurrences of 3-Methyl-4-octanol
| Species | Common Name | Role of 3-Methyl-4-octanol | Citation |
| Rhynchophorus phoenicis | African Palm Weevil | Major component of the male-produced aggregation pheromone. | [1] |
| Rhynchophorus ferrugineus | Red Palm Weevil | Minor component of the aggregation pheromone. | [4] |
Experimental Protocols
The identification of 3-Methyl-4-octanol from Rhynchophorus phoenicis involved a series of meticulous experimental procedures. The following protocols are reconstructed based on the established methodologies of the research groups at the time of the discovery.
Volatile Collection from Rhynchophorus phoenicis
The collection of airborne volatiles released by the male weevils was the foundational step in this discovery.
Methodology:
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Insect Housing: Between 10 and 50 male Rhynchophorus phoenicis were housed in modified 9-liter Nalgene polycarbonate desiccators.[1]
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Aeration Setup: Charcoal-filtered air was drawn through the desiccator at a flow rate of 1.5 cm³ per minute.[1]
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Volatile Trapping: The effluent air was passed through a glass tube containing an adsorbent material, Porapak Q, to trap the volatile organic compounds.[1]
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Collection Duration: The aeration and collection process was typically conducted for a period of 5 to 7 days.[1]
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Elution: The trapped volatiles were then eluted from the Porapak Q adsorbent using redistilled pentane.[1]
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Concentration: The resulting pentane solution containing the pheromone components was concentrated by distillation for subsequent analysis.[1]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD was employed to identify which of the collected volatile compounds were biologically active, meaning they elicited a response from the weevil's antennae.
Methodology:
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Gas Chromatograph: A Hewlett Packard (HP) 5885B gas chromatograph was utilized for the separation of the volatile compounds.[1]
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Dual Detection: The effluent from the GC column was split, with one portion directed to a Flame Ionization Detector (FID) and the other to an electroantennographic detector (EAD).[1]
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Antennal Preparation: An antenna from a male or female Rhynchophorus phoenicis was excised and mounted between two electrodes.
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Signal Recording: As the separated compounds eluted from the GC column and passed over the antenna, any resulting electrical potential changes (depolarizations) were recorded.
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Data Correlation: The timing of the antennal responses was correlated with the peaks detected by the FID to pinpoint the biologically active compounds.
